molecular formula C10H13ClN2 B1531726 4-Chloro-6-cyclopentyl-2-methylpyrimidine CAS No. 1412954-89-2

4-Chloro-6-cyclopentyl-2-methylpyrimidine

Cat. No. B1531726
M. Wt: 196.67 g/mol
InChI Key: BGAUUENBCDIMBL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidine derivatives, including 4-Chloro-6-cyclopentyl-2-methylpyrimidine, can be achieved using organolithium reagents . The reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions has been shown to be highly regioselective, favoring the formation of C-4 substituted products .


Molecular Structure Analysis

The molecular structure of 4-Chloro-6-cyclopentyl-2-methylpyrimidine is represented by the formula C8H9ClN2 . The molecular weight is 168.62 .


Physical And Chemical Properties Analysis

4-Chloro-6-cyclopentyl-2-methylpyrimidine is a solid . It is slightly soluble in water .

Scientific Research Applications

Synthesis and Process Optimization

  • The synthesis of 4,6-dichloro-2-methylpyrimidine, an important intermediate for synthetic anticancer drugs like dasatinib, highlights process research optimizing cyclization and chlorination conditions. This research elucidates the preparation methods and optimal conditions for synthesizing related pyrimidine derivatives, providing a foundation for further exploration of 4-chloro-6-cyclopentyl-2-methylpyrimidine in pharmaceutical applications (Guo Lei-ming, 2012).

Antiviral Activity

  • Research on 6-[2-(Phosphonomethoxy)alkoxy]pyrimidines, including derivatives of pyrimidine compounds, demonstrates significant antiviral activity against various viruses. This suggests potential applications of 4-chloro-6-cyclopentyl-2-methylpyrimidine derivatives in antiviral drug development (A. Holý et al., 2002).

Biological Activity and Reactivity

  • The study of 4-(R)-pyrimidinium (4-halobenzoyl)methylides, including structure, stability, and biological activity analysis, offers insights into the reactivity and potential biological applications of pyrimidine derivatives. This research contributes to understanding the chemical and biological properties of compounds like 4-chloro-6-cyclopentyl-2-methylpyrimidine (C. Moldoveanu & I. Mangalagiu, 2005).

Precursor in Pharmaceutical and Explosive Industries

  • The role of 4,6-dihydroxy-2-methylpyrimidine as a precursor in the pharmaceutical and explosive industries underscores the importance of derivatives like 4-chloro-6-cyclopentyl-2-methylpyrimidine in the synthesis of high-value products. This research highlights the process chemistry involved in producing such precursors (R. Patil et al., 2008).

Anti-Inflammatory Agents

  • Pyrazolopyranopyrimidines have been investigated for their anti-inflammatory properties, suggesting that modifications of the pyrimidine ring, as in 4-chloro-6-cyclopentyl-2-methylpyrimidine, could lead to new classes of anti-inflammatory agents (M. Zaki et al., 2006).

properties

IUPAC Name

4-chloro-6-cyclopentyl-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2/c1-7-12-9(6-10(11)13-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGAUUENBCDIMBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)C2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-6-cyclopentyl-2-methylpyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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